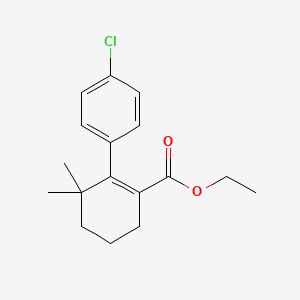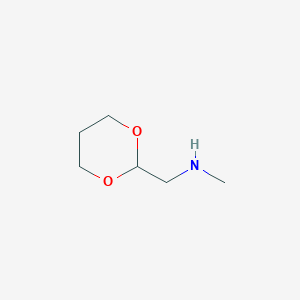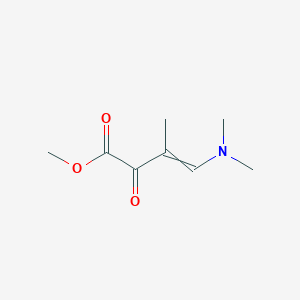silane CAS No. 84393-11-3](/img/structure/B13891295.png)
[(1-Methoxyhex-1-en-1-yl)oxy](trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methoxyhex-1-en-1-yl)oxysilane is a chemical compound with the molecular formula C10H22O2Si. It is a silane derivative, characterized by the presence of a methoxyhexenyl group attached to a trimethylsilane moiety. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-silicon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxyhex-1-en-1-yl)oxysilane typically involves the reaction of hex-1-en-1-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:
Hex-1-en-1-ol+Trimethylsilyl chlorideBase(1-Methoxyhex-1-en-1-yl)oxysilane
Industrial Production Methods
On an industrial scale, the production of (1-Methoxyhex-1-en-1-yl)oxysilane may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled environments helps in maintaining the anhydrous conditions necessary for the reaction.
Chemical Reactions Analysis
Types of Reactions
(1-Methoxyhex-1-en-1-yl)oxysilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various organosilicon compounds depending on the substituent introduced.
Scientific Research Applications
(1-Methoxyhex-1-en-1-yl)oxysilane finds applications in several fields:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-silicon bonds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Potential use in drug delivery systems due to its ability to form stable bonds with organic molecules.
Industry: Utilized in the production of silicone-based materials and coatings.
Mechanism of Action
The mechanism of action of (1-Methoxyhex-1-en-1-yl)oxysilane involves the formation of stable carbon-silicon bonds. The trimethylsilane group acts as a protecting group, preventing unwanted reactions at the silicon center. The compound can undergo hydrolysis to form silanols, which can further react to form siloxanes, contributing to its versatility in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- 1-Methoxy-1-(trimethylsiloxy)propene
- 1-Methoxy-1-(trimethylsiloxy)cyclohexene
- 1-Methoxy-1-(trimethylsiloxy)butene
Uniqueness
(1-Methoxyhex-1-en-1-yl)oxysilane is unique due to its specific structure, which provides a balance between reactivity and stability. The presence of the methoxyhexenyl group allows for selective reactions, making it a valuable reagent in organic synthesis.
Properties
CAS No. |
84393-11-3 |
|---|---|
Molecular Formula |
C10H22O2Si |
Molecular Weight |
202.37 g/mol |
IUPAC Name |
1-methoxyhex-1-enoxy(trimethyl)silane |
InChI |
InChI=1S/C10H22O2Si/c1-6-7-8-9-10(11-2)12-13(3,4)5/h9H,6-8H2,1-5H3 |
InChI Key |
FWNABEXSGWPMLM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=C(OC)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-[[(1,1-dimethylethoxy)carbonyl]amino]-5-methylbenzoate](/img/structure/B13891214.png)
![2-(Bromomethyl)-4-chloro-1-[(2-methylpropyl)oxy]benzene](/img/structure/B13891217.png)
![2,5-Diazabicyclo[2.2.1]heptan-3-one;hydrochloride](/img/structure/B13891227.png)
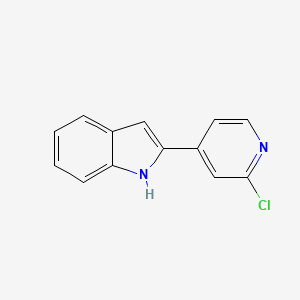
![3-Methylimidazo[2,1-a]isoquinoline](/img/structure/B13891230.png)
![Benzyl 2-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)propylcarbamate](/img/structure/B13891233.png)
![2,3,4-trichloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13891234.png)
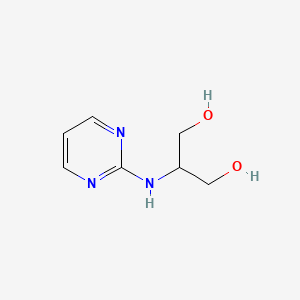
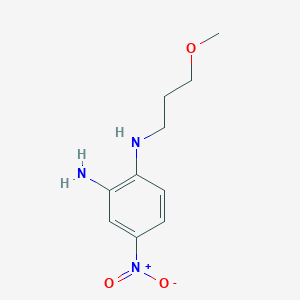
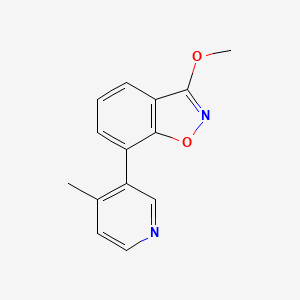
![1,3-Bis(6-nitro-1H-benzo[d]imidazol-2-yl)benzene](/img/structure/B13891268.png)
